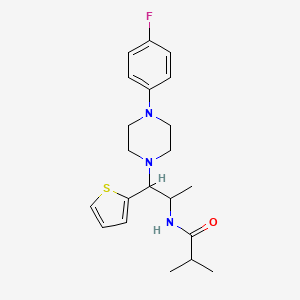

N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide

Description

Properties

IUPAC Name |

N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3OS/c1-15(2)21(26)23-16(3)20(19-5-4-14-27-19)25-12-10-24(11-13-25)18-8-6-17(22)7-9-18/h4-9,14-16,20H,10-13H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGLNYQBGNIIPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC(C)C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is frequently found in various pharmacologically active compounds, and a thiophene ring that may contribute to its biological properties. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, typically starting with the preparation of the piperazine derivative followed by the introduction of the thiophene group. The general synthetic route can be summarized as follows:

- Formation of Piperazine Derivative : The reaction of 4-fluorobenzylpiperazine with appropriate acylating agents.

- Introduction of Thiophene : Electrophilic substitution reactions are used to introduce the thiophene moiety.

- Final Coupling : The final product is obtained through coupling reactions that yield the isobutyramide structure.

This compound has been shown to exhibit various biological activities, including:

- Antimicrobial Activity : The compound has demonstrated inhibitory effects against specific bacterial strains by targeting protein tyrosine phosphatases (PtpB), which disrupts signal transduction pathways in macrophages .

- Anticancer Properties : In vitro studies have indicated that derivatives containing similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential use as anticancer agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Inhibition of Tyrosinase : A study evaluated derivatives with similar piperazine and thiophene structures for their ability to inhibit tyrosinase activity, which is crucial in melanin production. Compounds showed competitive inhibition without cytotoxic effects on B16F10 cells .

- PARP Inhibition : Research into uracil amides revealed that some compounds exhibited moderate to significant efficacy against breast cancer cells through inhibition of PARP1 activity, enhancing cleavage and promoting apoptosis pathways .

- Pharmacophore Exploration : The design and synthesis of new molecules incorporating the 4-fluorobenzylpiperazine fragment have been explored for their potential therapeutic effects, showing promising results in docking studies and biological evaluations .

Data Tables

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C24H31FN4O2S

Molecular Weight: 458.6 g/mol

IUPAC Name: N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-isobutyramide

CAS Number: 887206-11-3

The compound's structure includes a fluorinated phenyl group, which enhances its lipophilicity and biological activity. The piperazine ring is known for its role in various pharmacological agents, while the thiophene ring contributes to its electronic properties.

Antiviral Activity

Research indicates that N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)isobutyramide exhibits antiviral properties by inhibiting protein tyrosine phosphatase B (PtpB), which is crucial for the virulence of Mycobacterium tuberculosis. This inhibition disrupts signal transduction pathways in macrophages, highlighting its potential as an anti-tuberculosis agent .

Antidepressant and Anxiolytic Effects

Compounds containing piperazine rings have been extensively studied for their antidepressant and anxiolytic effects. The structural similarity of this compound to established psychoactive drugs suggests it may also exhibit such properties. Preliminary studies could focus on its interaction with serotonin receptors, which are known targets for antidepressants.

Anticancer Potential

There is emerging evidence that compounds with similar structures possess anticancer activities. The ability of this compound to modulate signaling pathways involved in cell proliferation and apoptosis could be investigated further. The presence of the thiophene ring may enhance its efficacy against certain cancer types by acting on specific molecular targets.

Data Table: Summary of Research Findings

Case Study 1: Anti-Virulence Activity

In a study by Chen et al. (2010), this compound was shown to inhibit PtpB effectively, leading to reduced virulence in Mycobacterium tuberculosis models. This study provides a strong foundation for further exploration into the compound's potential as an anti-tuberculosis therapy .

Comparison with Similar Compounds

Key Observations :

- The 4-fluorophenyl substitution (Target, 6c) is prevalent in analogs with CNS activity .

- Sulfonyl or methylphenylsulfonyl groups () enhance polarity, likely reducing blood-brain barrier permeability compared to the target compound .

Heterocyclic Moieties

The thiophen-2-yl group in the target compound distinguishes it from analogs with bulkier heterocycles:

Key Observations :

- Benzo[b]thiophen derivatives (6c, 6d) exhibit higher melting points (131–175°C) due to extended aromaticity .

- Reduction of the ketone group in 6c to a propanol (8c) decreases yield (79.7%) but increases polarity .

- The simpler thiophen-2-yl group in the target compound may enhance metabolic stability compared to methoxy-substituted analogs .

Functional Group Variations

The isobutyramide group differentiates the target compound from analogs with alternative terminal groups:

Key Observations :

- p-Fluoro-isobutyrylfentanyl () shares an amide group but includes a phenethylpiperidine core, linked to opioid activity .

Physicochemical Properties

Comparative data for select analogs:

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity and yield?

Methodological Answer:

Synthesis requires controlled copolymerization of piperazine and thiophene derivatives, with attention to stoichiometric ratios and reaction conditions (e.g., temperature, solvent polarity). Use radical initiators like ammonium persulfate (APS) for step-growth polymerization. Purification via column chromatography or recrystallization (e.g., from chloroform) ensures removal of unreacted monomers. Yield optimization can leverage Design of Experiments (DoE) to test variables like initiator concentration and reaction time .

Basic: How is structural characterization performed for this compound and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Analyze and spectra to confirm substituent positions (e.g., fluorophenyl, thiophene) and stereochemistry. Coupling constants in aromatic regions validate piperazine-thiophene linkage .

- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding with water molecules in dihydrate forms) to confirm 3D conformation .

- Mass Spectrometry: Confirm molecular weight (e.g., m/z = 415.82 for a related analog) and fragmentation patterns .

Advanced: How can computational modeling predict this compound’s receptor-binding affinity?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with target receptors (e.g., serotonin 5-HT or dopamine D). Focus on piperazine’s amine group for hydrogen bonding and fluorophenyl/thiophene moieties for hydrophobic interactions .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Correlate with experimental IC values in receptor-binding assays .

Advanced: How do structural modifications influence the compound’s biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis:

- Replace the fluorophenyl group with dichloro-/methoxy-substituted aryl rings to enhance lipophilicity and blood-brain barrier penetration .

- Modify the thiophene moiety with furan or pyridine to alter π-π stacking interactions. Test derivatives in vitro for affinity shifts (e.g., IC changes from 10 nM to 50 nM) .

- Introduce sulfonyl or nitro groups to the piperazine chain to improve metabolic stability .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of aerosols .

- Spill Management: Neutralize spills with dry carbon dioxide or non-combustible absorbents. Avoid water to prevent exothermic reactions with residual monomers .

- Storage: Store in airtight containers under inert gas (N) at 2–8°C to prevent degradation .

Advanced: How can stability studies under varying pH and temperature conditions be designed?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Base Hydrolysis: Incubate the compound in 0.1M HCl/NaOH at 40°C for 24 hours. Monitor degradation via HPLC (e.g., retention time shifts indicate cleavage of the isobutyramide group) .

- Thermal Stress Testing: Heat to 60°C for 72 hours in solid and solution states. Use TGA/DSC to detect melting point changes or polymorphic transitions .

- Light Sensitivity: Expose to UV (254 nm) and measure photodegradation products with LC-MS .

Advanced: What pharmacological assays are suitable for evaluating target selectivity?

Methodological Answer:

- Radioligand Binding Assays: Screen against a panel of receptors (e.g., adrenergic, dopaminergic) using -labeled ligands. Calculate selectivity ratios (e.g., D/5-HT > 100:1 indicates high specificity) .

- Functional Assays: Use cAMP accumulation or calcium flux assays in HEK293 cells transfected with target GPCRs. Compare EC values across receptor subtypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.